

The Role of CBL0100 in Chromatin Remodeling: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CBL0100

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Abstract

CBL0100, a small molecule of the curaxin family, has emerged as a potent anti-cancer and anti-viral agent through its unique mechanism of action targeting the Facilitates Chromatin Transcription (FACT) complex. This technical guide provides an in-depth exploration of **CBL0100**'s core function in chromatin remodeling. It details the molecular interactions, downstream signaling consequences, and key experimental methodologies used to elucidate its activity. Through a comprehensive review of existing literature, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of **CBL0100**'s potential as a therapeutic agent.

Introduction to CBL0100 and the FACT Complex

CBL0100 is a carbazole-based compound that exerts its biological effects by targeting the FACT complex, a critical histone chaperone involved in multiple DNA-associated processes.^[1]^[2] The FACT complex, a heterodimer of Suppressor of Ty 16 (SPT16) and Structure-Specific Recognition Protein 1 (SSRP1), plays a pivotal role in transcription, DNA replication, and DNA repair by transiently reorganizing nucleosomes.^[1]^[3] In many cancer cells, the FACT complex is overexpressed, making it an attractive target for therapeutic intervention.^[1] **CBL0100** exploits this dependency by inducing a phenomenon known as "chromatin trapping" (c-trapping) of the FACT complex, leading to widespread disruption of chromatin dynamics and ultimately, cell death in malignant cells.^[1]^[4]

Mechanism of Action: Chromatin Trapping and Nucleosome Unfolding

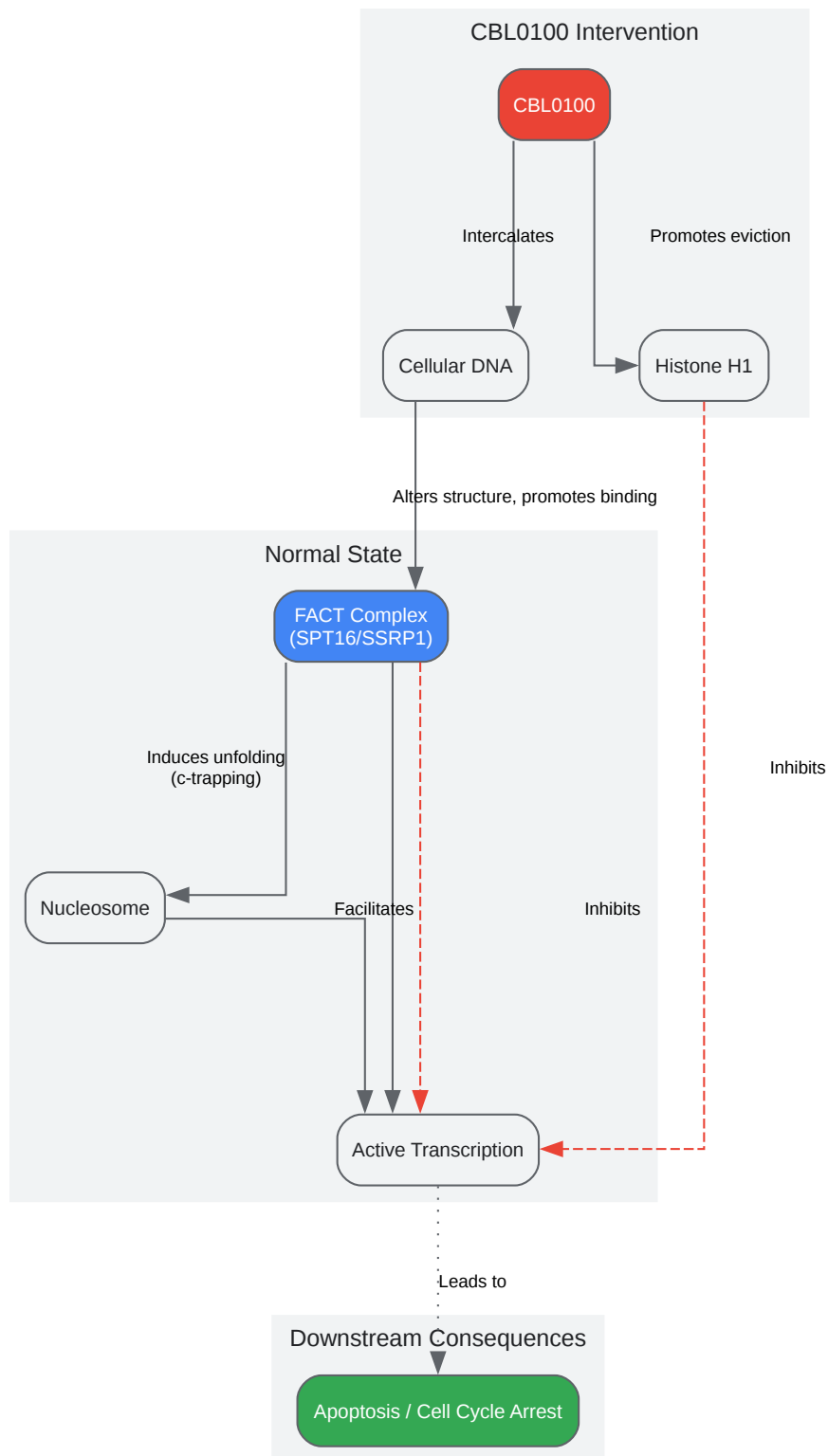
The primary mechanism by which **CBL0100** disrupts chromatin remodeling is through the induction of "c-trapping". This process involves the sequestration of the FACT complex on chromatin, away from its sites of active transcription.^{[1][5]} **CBL0100** intercalates into DNA, altering its structure and promoting the binding of FACT to nucleosomes throughout the genome.^{[1][2]} This leads to a depletion of soluble FACT, thereby inhibiting transcription elongation at actively transcribed genes.^[5]

This trapping is a rapid event, occurring within a minute of cellular exposure to the compound.^{[1][4]} The interaction of **CBL0100** with DNA and the FACT complex leads to a cascade of events at the nucleosomal level:

- **FACT-dependent Nucleosome Unfolding:** In the presence of **CBL0100**, the FACT complex induces a large-scale, reversible unfolding of nucleosomes.^{[1][2]} This process involves the partial uncoiling of DNA from the histone octamer.^[1]
- **Eviction of Linker Histone H1:** **CBL0100** treatment leads to the rapid displacement of histone H1 from chromatin.^{[1][4]} The eviction of H1, a key component in maintaining higher-order chromatin structure, contributes to chromatin decondensation.
- **Disruption of Higher-Order Chromatin Structure:** The combined effects of FACT trapping, nucleosome unfolding, and H1 eviction result in a global disruption of chromatin architecture, impacting gene expression and genome integrity.^[4]

Below is a diagram illustrating the proposed mechanism of **CBL0100**-induced chromatin remodeling.

Mechanism of CBL0100-Induced Chromatin Remodeling

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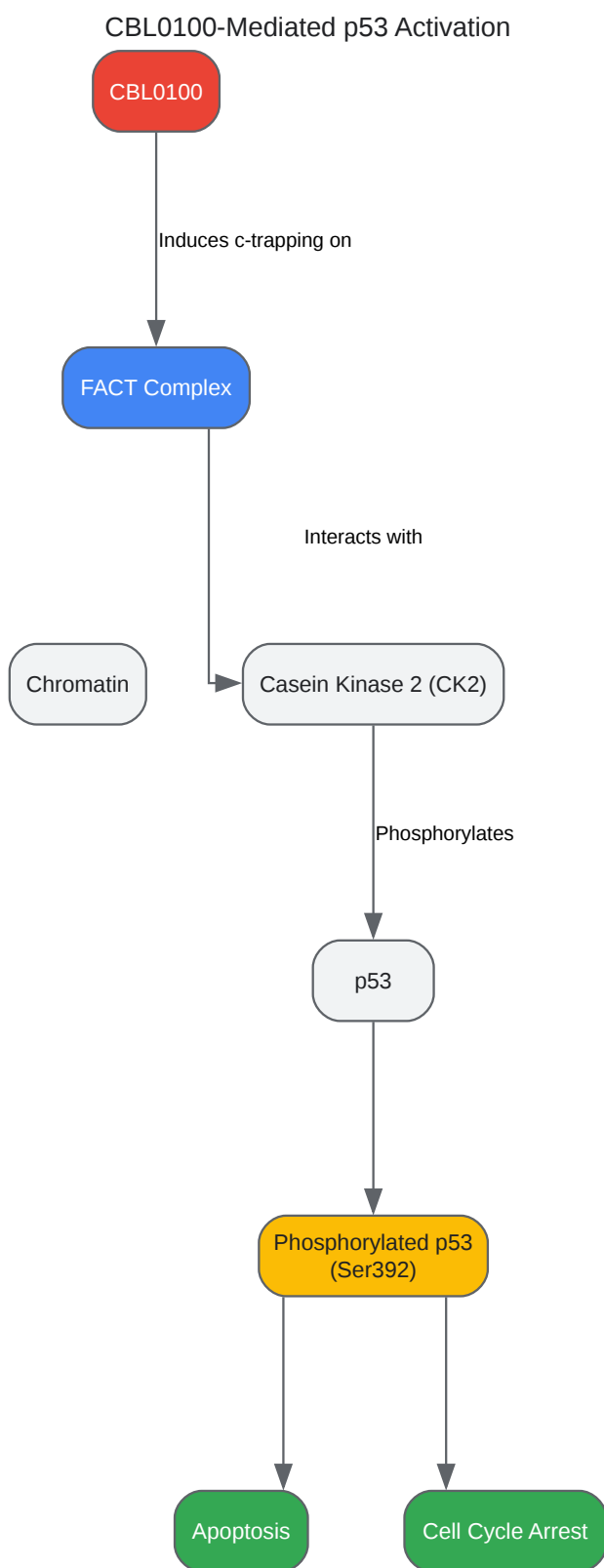
Caption: **CBL0100** intercalates into DNA, leading to the trapping of the FACT complex on chromatin and the eviction of histone H1, which collectively inhibits transcription and induces apoptosis.

Impact on Signaling Pathways

The chromatin remodeling activities of **CBL0100** have significant downstream consequences on key cellular signaling pathways, most notably the p53 and NF-κB pathways.

Activation of the p53 Pathway

CBL0100 is a potent activator of the tumor suppressor p53.^[1] The activation of p53 by curaxins is distinct from the canonical DNA damage response.^[6] Instead of inducing phosphorylation at Ser15, **CBL0100** treatment leads to the phosphorylation of p53 at Ser392, a post-translational modification mediated by casein kinase 2 (CK2).^[7] The FACT complex has been shown to interact with CK2, and the trapping of FACT on chromatin by **CBL0100** is thought to facilitate this phosphorylation event, leading to p53 activation and the induction of apoptosis and cell cycle arrest.^[7]

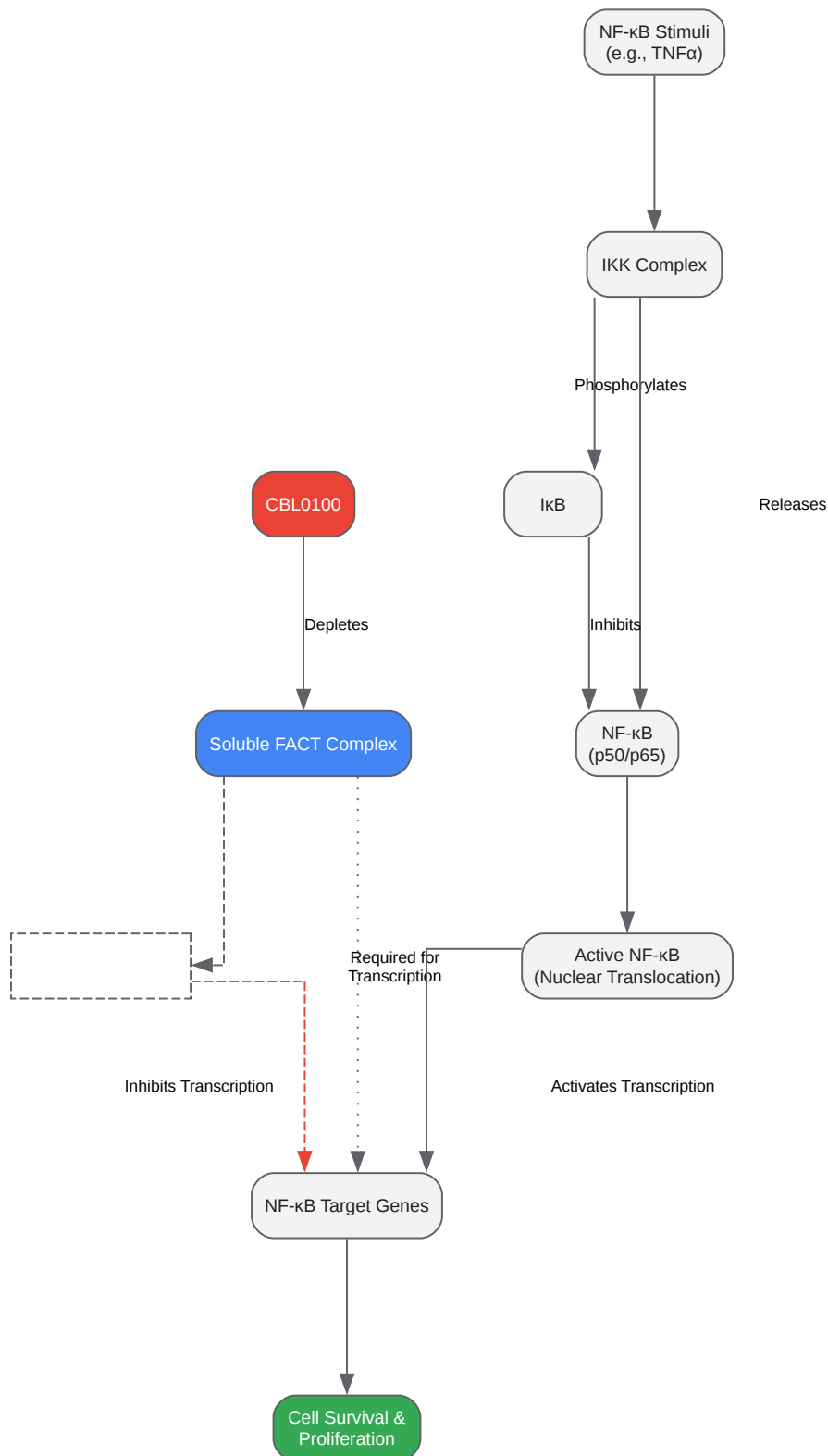


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Caption: **CBL0100** traps the FACT complex on chromatin, facilitating CK2-mediated phosphorylation and activation of p53, leading to apoptosis and cell cycle arrest.

Inhibition of the NF- κ B Pathway

In contrast to its effect on p53, **CBL0100** inhibits the activity of the pro-survival transcription factor NF- κ B.[1] The NF- κ B pathway is constitutively active in many cancers, promoting cell proliferation and survival. The mechanism of NF- κ B inhibition by **CBL0100** is linked to the depletion of soluble FACT. As FACT is required for the transcription of NF- κ B target genes, its sequestration on chromatin by **CBL0100** effectively shuts down this signaling cascade.[8]

CBL0100-Mediated NF- κ B Inhibition[Click to download full resolution via product page](#)

Caption: **CBL0100** depletes soluble FACT by trapping it on chromatin, thereby inhibiting the transcription of NF- κ B target genes and promoting apoptosis.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of **CBL0100** and the related compound CBL0137.

Table 1: IC50 Values of Curaxins in Various Cell Lines

| Compound | Cell Line | Cell Type | IC50 (μ M) | Exposure Time (h) | Reference |
|----------|------------|--------------------------------|-----------------|-------------------|----------------------|
| CBL0100 | Jurkat | T-cell leukemia | 0.055 | 48 | [4] |
| CBL0137 | KG-1 | Acute Myeloid Leukemia | 0.47 | 72 | [9] |
| CBL0137 | NCI-H929 | Multiple Myeloma | 0.41 | 72 | [9] |
| CBL0137 | WEHI-3 | Murine Myelomonocytic Leukemia | 0.46 | 72 | [9] |
| CBL0137 | MCF7 | Breast Cancer | ~1.0 | 72 | [10] |
| CBL0137 | MDA-MB-231 | Breast Cancer | ~1.0 | 72 | [10] |

Table 2: Quantitative Effects of **CBL0100** on Cellular Processes

| Parameter | Cell Line/System | Treatment | Effect | Reference |
|---|------------------|-----------------------------|--|-----------|
| FACT Chromatin Occupancy | HT1080 cells | 0.3 μ M CBL0100 (1.5 h) | Significant redistribution from transcribed to non-transcribed regions | [5][10] |
| Histone H1 Displacement | HT1080 cells | 1 μ M CBL0137 | Rapid displacement from chromatin | [11] |
| RNA Polymerase II Occupancy | HIV-1 promoter | 0.1 μ M CBL0100 | Decreased occupancy | [4][12] |
| NF- κ B Luciferase Reporter Activity | 293T cells | 8.2 μ M (IC50) | Inhibition of TNF- α induced activity | [13] |
| p53 Phosphorylation (Ser392) | HT1080 cells | 0.8 μ M CBL0137 (8 h) | Increased phosphorylation | [6] |

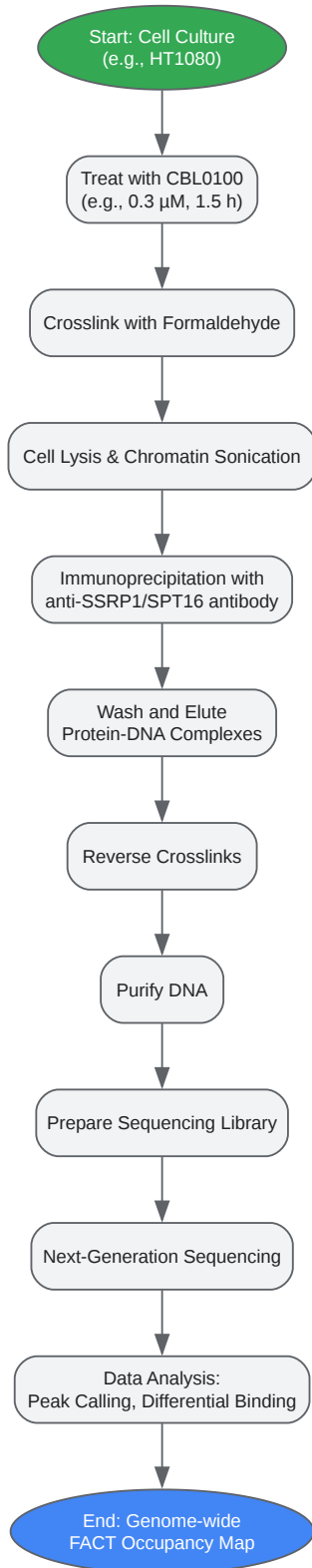
Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of **CBL0100** in chromatin remodeling.

Chromatin Immunoprecipitation (ChIP) for FACT Complex

This protocol is designed to assess the genome-wide localization of the FACT complex following **CBL0100** treatment.

ChIP-Seq Experimental Workflow

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Caption: A streamlined workflow for performing ChIP-Seq to map FACT complex binding sites upon **CBL0100** treatment.

Materials:

- Cell line of interest (e.g., HT1080)
- **CBL0100**
- Formaldehyde (37%)
- Glycine
- Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
- Antibodies against SSRP1 or SPT16 (and appropriate IgG control)
- Protein A/G magnetic beads
- Wash buffers (low and high salt)
- Elution buffer
- Proteinase K
- DNA purification kit
- Reagents for library preparation and sequencing

Protocol:

- Cell Treatment and Crosslinking:
 - Culture cells to ~80-90% confluency.
 - Treat cells with the desired concentration of **CBL0100** for the specified time.
 - Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA.

- Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
- Cell Lysis and Chromatin Shearing:
 - Harvest and wash cells with cold PBS.
 - Lyse cells using a suitable lysis buffer.
 - Shear chromatin to an average fragment size of 200-500 bp using sonication. Optimize sonication conditions for the specific cell line.
- Immunoprecipitation:
 - Pre-clear the chromatin lysate with protein A/G beads.
 - Incubate the cleared lysate with the primary antibody (anti-SSRP1 or anti-SPT16) or IgG control overnight at 4°C with rotation.
 - Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein-DNA complexes.
- Washing and Elution:
 - Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
 - Elute the complexes from the beads using an elution buffer.
- Reverse Crosslinking and DNA Purification:
 - Reverse the crosslinks by incubating the eluate at 65°C overnight with NaCl.
 - Treat with RNase A and Proteinase K to remove RNA and protein.
 - Purify the DNA using a DNA purification kit.
- Library Preparation and Sequencing:
 - Prepare a sequencing library from the purified DNA.

- Perform next-generation sequencing.
- Data Analysis:
 - Align reads to the reference genome.
 - Perform peak calling to identify regions of FACT enrichment.
 - Compare FACT binding profiles between **CBL0100**-treated and control samples to identify regions of differential occupancy.

In Vitro Nucleosome Unfolding Assay

This assay utilizes single-particle Förster Resonance Energy Transfer (spFRET) to monitor the conformational changes of nucleosomes in the presence of FACT and **CBL0100**.

Materials:

- Purified recombinant human FACT complex
- Reconstituted mononucleosomes labeled with donor and acceptor fluorophores
- **CBL0100**
- spFRET microscopy setup

Protocol:

- Prepare Labeled Nucleosomes: Reconstitute mononucleosomes using DNA labeled with a FRET donor and acceptor pair at specific positions to report on DNA unwrapping.
- Assay Reaction:
 - Incubate the labeled nucleosomes with purified FACT complex in the presence or absence of **CBL0100** in a suitable buffer.
 - Allow the reaction to equilibrate.
- spFRET Measurement:

- Immobilize the reaction mixture on a microscope slide.
- Perform spFRET microscopy to measure the FRET efficiency of individual nucleosomes.
- Data Analysis:
 - A decrease in FRET efficiency indicates an increase in the distance between the donor and acceptor, signifying nucleosome unfolding.
 - Compare the FRET efficiency distributions between different conditions (nucleosomes alone, with FACT, with **CBL0100**, and with both FACT and **CBL0100**) to quantify the extent of nucleosome unfolding.

In Vitro Transcription Elongation Assay

This assay assesses the effect of **CBL0100** on the ability of RNA Polymerase II (Pol II) to transcribe through a chromatinized template in the presence of the FACT complex.

Materials:

- Purified recombinant human FACT complex
- Purified RNA Polymerase II
- Chromatinized DNA template (e.g., a plasmid containing a promoter and a gene of interest assembled into nucleosomes)
- **CBL0100**
- General transcription factors
- NTPs (including a radiolabeled NTP)

Protocol:

- Assemble Transcription Reactions:
 - Set up in vitro transcription reactions containing the chromatinized template, general transcription factors, and RNA Polymerase II.

- Include purified FACT complex in the reactions.
- Add varying concentrations of **CBL0100** or a vehicle control.
- Initiate Transcription:
 - Add NTPs (including the radiolabeled NTP) to start transcription.
 - Allow the reactions to proceed for a defined period.
- Analyze Transcripts:
 - Stop the reactions and purify the RNA transcripts.
 - Separate the transcripts by gel electrophoresis.
 - Visualize the radiolabeled transcripts using autoradiography.
- Data Analysis:
 - Quantify the amount of full-length transcript produced in each condition.
 - A decrease in the amount of full-length transcript in the presence of **CBL0100** indicates an inhibition of transcription elongation.

Conclusion and Future Directions

CBL0100 represents a novel class of therapeutic agents that target the fundamental process of chromatin remodeling. Its ability to induce c-trapping of the FACT complex leads to a cascade of events, including nucleosome unfolding, histone H1 eviction, and the modulation of critical signaling pathways like p53 and NF- κ B. This multifaceted mechanism of action underscores its potential in treating diseases characterized by a dependency on FACT, such as various cancers and viral infections.

Future research should focus on further elucidating the precise molecular interactions between **CBL0100**, DNA, and the FACT complex. Advanced structural biology techniques could provide a more detailed picture of the "trapped" state. Furthermore, expanding the investigation of **CBL0100**'s efficacy in a wider range of preclinical models and its potential for combination

therapies will be crucial for its clinical translation. The development of more soluble and less toxic analogs of **CBL0100** also remains an important area for drug development professionals. A deeper understanding of the determinants of cellular sensitivity and resistance to **CBL0100** will ultimately pave the way for its effective and targeted use in the clinic.

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- To cite this document: BenchChem. [The Role of CBL0100 in Chromatin Remodeling: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b606512#cbl0100-s-role-in-chromatin-remodeling\]](https://www.benchchem.com/product/b606512#cbl0100-s-role-in-chromatin-remodeling)

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